molecular formula C7H9ClN2O2 B13269806 3-(2-Chloro-1H-imidazol-1-yl)butanoic acid

3-(2-Chloro-1H-imidazol-1-yl)butanoic acid

Cat. No.: B13269806
M. Wt: 188.61 g/mol
InChI Key: IJCLTIAAMQSKDG-UHFFFAOYSA-N
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Description

3-(2-Chloro-1H-imidazol-1-yl)butanoic acid is a compound that features a chloro-substituted imidazole ring attached to a butanoic acid chain Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chloro group in the imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

3-(2-Chloro-1H-imidazol-1-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chloro-substituted imidazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group in 3-(2-Chloro-1H-imidazol-1-yl)butanoic acid distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity, biological activity, and potential applications. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

3-(2-chloroimidazol-1-yl)butanoic acid

InChI

InChI=1S/C7H9ClN2O2/c1-5(4-6(11)12)10-3-2-9-7(10)8/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

IJCLTIAAMQSKDG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1C=CN=C1Cl

Origin of Product

United States

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